N-Metil-3-(1-metil-1H-pirazol-4-il)propan-1-amina

Descripción general

Descripción

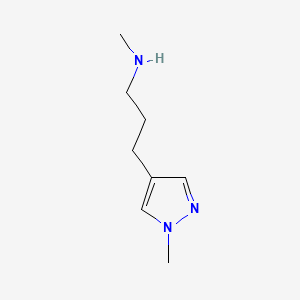

N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine has been investigated for its potential as a pharmacological agent. The compound's structure suggests that it may interact with biological targets, making it a candidate for drug development. Research indicates that pyrazole derivatives often exhibit anti-inflammatory, analgesic, and antipyretic activities, which could extend to this compound .

Case Study: Antitumor Activity

A study published in a peer-reviewed journal highlighted the antitumor properties of pyrazole derivatives, suggesting that N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine could be effective against certain cancer cell lines. The study employed various assays to evaluate cell viability and apoptosis induction, demonstrating promising results .

Biochemical Applications

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies due to its ability to interact with specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain proteases, which are crucial in various biological processes including cell signaling and apoptosis. These findings suggest potential applications in therapeutic interventions for diseases characterized by dysregulated protease activity .

Analytical Chemistry

In analytical chemistry, N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is used as a standard reference material for chromatographic techniques. Its unique properties allow for the development of specific assays aimed at detecting and quantifying other compounds in complex mixtures .

Material Science

Polymer Chemistry

The compound has been explored as a building block in polymer chemistry. Its amine functional group allows for reactions that can lead to the formation of various polymeric materials with tailored properties. This application is particularly relevant in the development of smart materials that respond to environmental stimuli .

Case Study: Synthesis of Copolymers

Research has demonstrated the successful incorporation of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine into copolymer systems. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional polymers, indicating its potential use in high-performance applications .

Summary Table of Applications

Mecanismo De Acción

Target of Action

The primary targets of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine are currently unknown . This compound is a unique chemical and is provided to early discovery researchers as part of a collection of unique chemicals

Result of Action

The molecular and cellular effects of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine’s action are currently unknown

Métodos De Preparación

The synthesis of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-pyrazole-4-carboxaldehyde.

Reductive Amination: The aldehyde is then subjected to reductive amination with N-methylpropan-1-amine in the presence of a reducing agent such as sodium triacetoxyborohydride.

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium catalyst), and electrophiles (e.g., nitric acid for nitration).

Comparación Con Compuestos Similares

N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine can be compared with other similar compounds, such as:

1-Methyl-1H-pyrazol-3-amine: This compound lacks the propan-1-amine side chain, which may affect its binding affinity and biological activity.

N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine: This compound has a different substitution pattern on the pyrazole ring, leading to variations in its chemical reactivity and applications

The uniqueness of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine has the molecular formula and a molecular weight of 153.22 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties .

The precise mechanism of action for N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine remains to be fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes and receptors, potentially acting as an inhibitor or modulator of enzymatic activity. This interaction could influence various biochemical pathways, suggesting its role in therapeutic applications .

Antimicrobial Activity

Research indicates that N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various microbial strains, including multidrug-resistant bacteria. These findings highlight its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects. By modulating inflammatory pathways, it could serve as a therapeutic agent for conditions characterized by excessive inflammation. Further research is needed to confirm these effects and understand the underlying mechanisms .

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(1H-pyrazol-4-yl)propan-1-amine | Lacks methyl group | Different reactivity and potential activity |

| N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine | Pyrazole nitrogen in different position | Variations in chemical behavior and activity |

The presence of the methyl group in N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine enhances its binding affinity to biological targets, potentially increasing its efficacy compared to similar compounds .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological characterization of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amines:

- Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit varying levels of cytotoxicity against cancer cell lines, suggesting potential applications in oncology .

- Enzyme Inhibition Studies : Investigations into enzyme inhibition have revealed that the compound can effectively inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes .

- Pharmacokinetics : Research is ongoing to evaluate the pharmacokinetic properties of N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amines, including absorption, distribution, metabolism, and excretion (ADME), which are crucial for understanding its viability as a drug candidate .

Propiedades

IUPAC Name |

N-methyl-3-(1-methylpyrazol-4-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-9-5-3-4-8-6-10-11(2)7-8/h6-7,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGFVAVKFYEIOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1=CN(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679748 | |

| Record name | N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227465-68-0 | |

| Record name | N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.